

purification of 1,1,3,3-Tetrachloropropane by fractional distillation

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Compound of Interest

Compound Name: 1,1,3,3-Tetrachloropropane

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Technical Support Center: Purification of 1,1,3,3-Tetrachloropropane

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of **1,1,3,3-tetrachloropropane** by fractional distillation. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data presented in a clear, accessible format.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude **1,1,3,3-tetrachloropropane**?

Common impurities depend on the synthetic route but often include other tetrachloropropane isomers, unreacted starting materials, and byproducts from side reactions. Potential isomeric impurities include 1,1,1,3-tetrachloropropane, 1,1,2,3-tetrachloropropane, and 1,1,1,2-tetrachloropropane, which may have boiling points close to the target compound, making separation challenging.^{[1][2][3]}

Q2: Why is fractional distillation under reduced pressure recommended for purifying **1,1,3,3-tetrachloropropane**?

1,1,3,3-Tetrachloropropane has a relatively high boiling point at atmospheric pressure (162 °C).[4] Distilling at such high temperatures can risk thermal decomposition of the product. Performing the distillation under a vacuum lowers the boiling point, allowing for a safer and more controlled purification process with minimized degradation.[5]

Q3: Can **1,1,3,3-tetrachloropropane** form azeotropes?

While specific azeotropic data for **1,1,3,3-tetrachloropropane** is not readily available in the provided search results, it is a possibility. Chlorinated hydrocarbons can form azeotropes with solvents or other impurities, which would complicate purification by standard distillation.[6][7] If simple fractional distillation fails to achieve the desired purity despite using an efficient column, the presence of an azeotrope should be considered.

Q4: What type of packing material is best for the fractionating column?

The choice of packing material depends on the required separation efficiency. For separating closely boiling isomers, a column with a higher number of theoretical plates is necessary.[8]

- Random Packings: Materials like glass beads, Raschig rings, or Berl saddles are common in laboratory settings.[9]
- Structured Packings: These offer higher efficiency and lower pressure drop, making them suitable for difficult separations and vacuum distillations.[10]
- Material: Glass, stainless steel, or ceramic packings are generally suitable for chlorinated hydrocarbons.[11][12]

Q5: What are the critical safety precautions when handling **1,1,3,3-tetrachloropropane**?

1,1,3,3-tetrachloropropane and related chlorinated compounds are hazardous.

- Handling: Always work in a well-ventilated chemical fume hood.[3][13]
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side-shields or a face shield, and a lab coat or impervious clothing.[14][15]

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[3]
- Spills: In case of a spill, evacuate the area, use absorbent material for containment, and prevent it from entering drains.[16]

Data Presentation

Table 1: Physical Properties of Tetrachloropropane Isomers

Compound	CAS Number	Molecular Formula	Boiling Point (Atmospheric)	Density (g/cm ³)
1,1,3,3-Tetrachloropropane	10954145 (CID)	C ₃ H ₄ Cl ₄	162 °C[4]	~1.47
1,1,1,3-Tetrachloropropane	1070-78-6	C ₃ H ₄ Cl ₄	159 °C[2]	1.470 @ 20 °C[2]
1,1,2,3-Tetrachloropropane	18495-30-2	C ₃ H ₄ Cl ₄	179 °C[3]	N/A
1,1,1,2-Tetrachloropropane	812-03-3	C ₃ H ₄ Cl ₄	145.6 °C[1]	1.466

Note: Density for **1,1,3,3-Tetrachloropropane** is estimated based on its isomers.

Table 2: Recommended Operating Conditions for Fractional Distillation

Parameter	Recommended Condition	Rationale
Pressure	10-50 mmHg (Vacuum)	Lowers the boiling point to prevent thermal decomposition.
Heating	Slow and uniform	Prevents bumping and ensures good vapor-liquid equilibrium. Use a heating mantle with a magnetic stirrer. [5]
Distillation Rate	1-3 drops per second	A slow rate is crucial for achieving good separation and maximizing the efficiency of the column.[8]
Insulation	Wrap column in glass wool or aluminum foil	Minimizes heat loss to the environment, ensuring a stable temperature gradient within the column.[8]

Troubleshooting Guide

Issue 1: Poor separation between fractions (product is contaminated with impurities).

- Possible Cause: The heating rate is too high, preventing proper vapor-liquid equilibrium on the column packing.
 - Solution: Reduce the heat input from the heating mantle to slow down the distillation rate. A rate of 1-3 drops per second is ideal for good separation.[8]
- Possible Cause: The fractionating column is not efficient enough (i.e., has too few theoretical plates) for the separation.[5]
 - Solution: Use a longer column or one with a more efficient packing material (e.g., structured packing instead of glass beads).[10]

- Possible Cause: The column is not properly insulated, leading to an unstable temperature gradient.
 - Solution: Loosely wrap the column with glass wool or aluminum foil to ensure a consistent and gradual decrease in temperature up the column.[8]

Issue 2: The temperature reading at the distillation head is fluctuating or drops suddenly.

- Possible Cause: The boiling of the liquid in the distillation flask is uneven ("bumping").
 - Solution: Ensure boiling chips have been added to the flask before heating. If using a magnetic stirrer, ensure it is spinning at a steady rate.[17]
- Possible Cause: The vacuum pressure is unstable.
 - Solution: Check all joints and connections for leaks. Ensure the vacuum pump is operating correctly and is properly connected. Use a manometer to monitor the pressure.[5]
- Possible Cause: A lower-boiling fraction has finished distilling.
 - Solution: This is expected. Once the temperature drops, it is time to change the receiving flask to collect the next, higher-boiling fraction.[8]

Issue 3: No distillate is being collected.

- Possible Cause: The heating temperature is too low.
 - Solution: Gradually increase the temperature of the heating mantle until boiling is observed and the vapor ring begins to slowly ascend the column.[8]
- Possible Cause: There is a leak in the apparatus, especially if under vacuum.
 - Solution: Turn off the heat and vacuum. Re-grease all ground-glass joints and ensure all clamps and connections are secure.

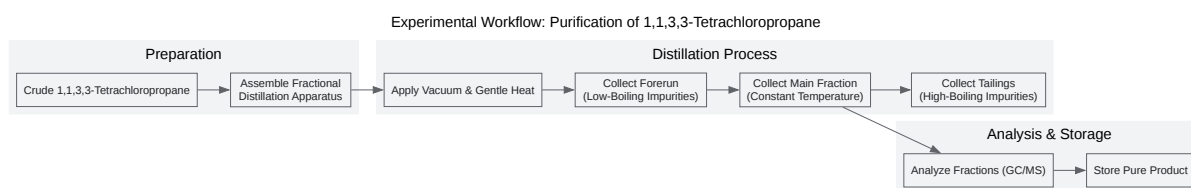
Experimental Protocol: Fractional Distillation of 1,1,3,3-Tetrachloropropane

1. Apparatus Setup: a. Assemble the fractional distillation apparatus in a fume hood as shown in the workflow diagram below. Use a round-bottom flask of appropriate size (it should be 1/2 to 2/3 full with the crude material). b. Add a magnetic stir bar or a few boiling chips to the distillation flask.^[17] c. Pack the fractionating column with a suitable material (e.g., stainless steel structured packing). d. Securely clamp the flask and the distillation head. Ensure all ground-glass joints are lightly greased and well-seated to prevent leaks, which is critical for vacuum distillation. e. Place the thermometer bulb just below the level of the side-arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.^[18] f. Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.^[18] g. Connect the vacuum adapter to a vacuum trap and a vacuum pump.

2. Distillation Procedure: a. Add the crude **1,1,3,3-tetrachloropropane** to the distillation flask. b. Turn on the cooling water to the condenser and begin stirring (if using a magnetic stirrer). c. Slowly apply the vacuum, allowing the pressure to stabilize at the desired level (e.g., 20 mmHg). d. Begin heating the distillation flask gently with a heating mantle.^[8] e. Observe the condensation ring as it slowly rises through the column. Adjust the heating rate to maintain a slow and steady ascent.^[8] f. Collect any initial low-boiling impurities as the "forerun" fraction in the first receiving flask. g. When the temperature at the distillation head stabilizes at the boiling point of **1,1,3,3-tetrachloropropane** at the working pressure, switch to a new, pre-weighed receiving flask to collect the main product fraction. h. Continue distillation while the temperature remains constant. If the temperature begins to rise significantly, it indicates that higher-boiling impurities are starting to distill. At this point, stop the distillation or switch to a third receiving flask to collect the "tail" fraction. i. To shut down, first remove the heating mantle and allow the system to cool. Then, slowly and carefully vent the apparatus to atmospheric pressure before turning off the vacuum pump. Finally, turn off the condenser water.

3. Analysis: a. Analyze the collected fractions (forerun, main product, tail) by Gas Chromatography (GC) or GC-MS to determine their purity.

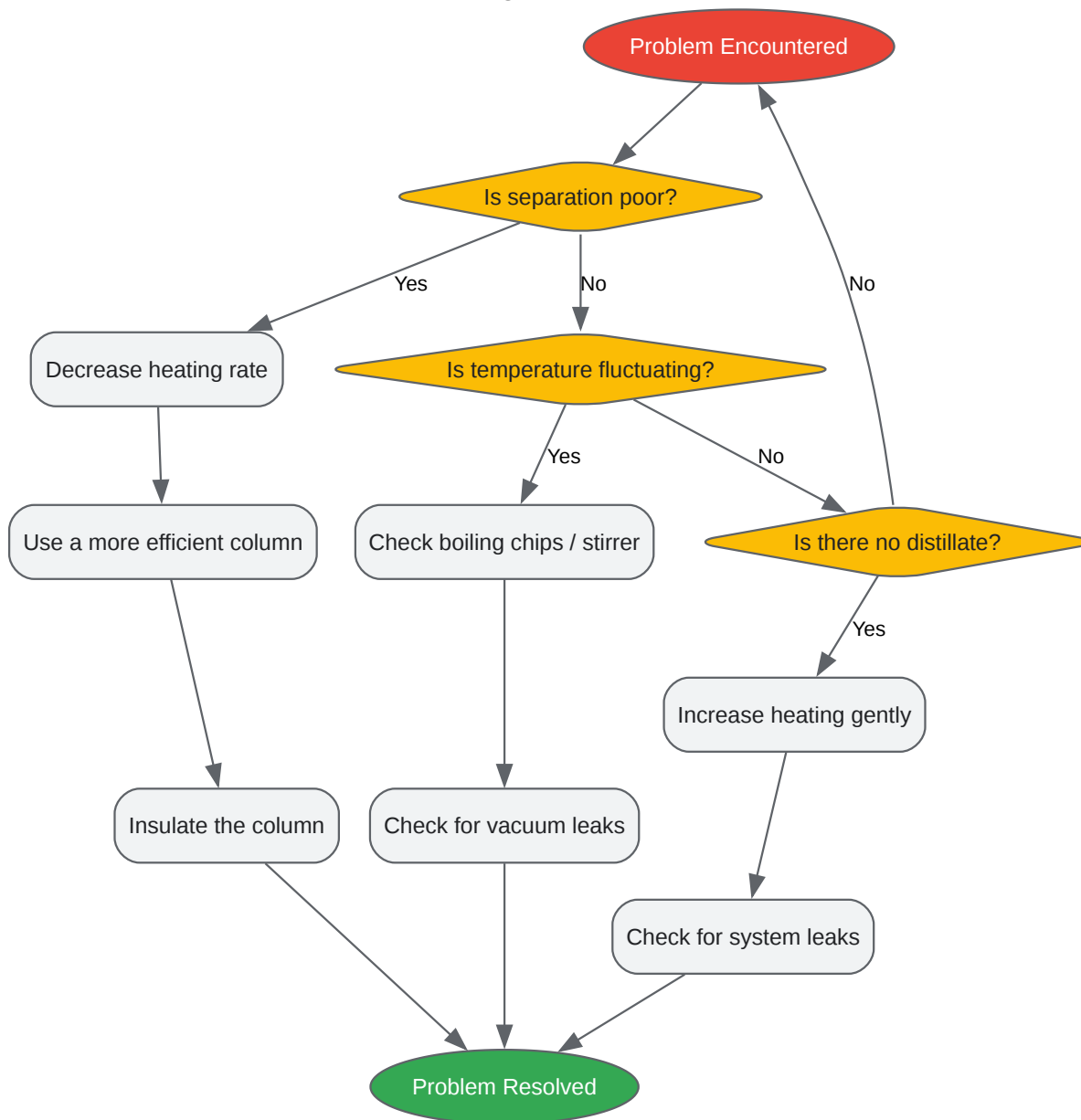
Visualizations



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Caption: Experimental workflow for purifying **1,1,3,3-tetrachloropropane**.

Troubleshooting Fractional Distillation



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Caption: Decision tree for troubleshooting fractional distillation issues.

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References

- 1. Page loading... [wap.guidechem.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 1,1,3,3-tetrachloropropane [stenutz.eu]
- 5. benchchem.com [benchchem.com]
- 6. CN101027270B - Azeotropic composition of 1,1,1,3,3-pentachloropropane and carbon tetrachloride - Google Patents [patents.google.com]
- 7. US20100113322A1 - Azeotrope-Like Compositions Of 1,1,2,3-Tetrachloropropene And Hydrogen Fluoride - Google Patents [patents.google.com]
- 8. Purification [chem.rochester.edu]
- 9. chemglass.com [chemglass.com]
- 10. scribd.com [scribd.com]
- 11. Fractionating Column Packing | Pro-Pak Column Packing | Pope Scientific, Inc. [popeinc.com]
- 12. researchgate.net [researchgate.net]
- 13. tcichemicals.com [tcichemicals.com]
- 14. msdsdigital.com [msdsdigital.com]
- 15. echemi.com [echemi.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
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